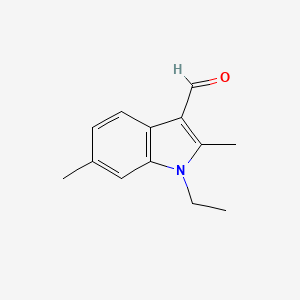

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Descripción

BenchChem offers high-quality 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-ethyl-2,6-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMXNSYWXCOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indole-3-Carbaldehydes

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among the diverse family of indole derivatives, indole-3-carbaldehydes are of particular importance as versatile synthetic intermediates.[2] The aldehyde functionality at the C3 position provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. These compounds are precursors to a wide range of biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.

This technical guide provides a comprehensive overview of a robust synthetic pathway to a specific, highly substituted indole derivative: 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde . This molecule, with its unique substitution pattern, represents a valuable building block for the development of novel chemical entities in drug discovery and materials science. The strategic introduction of methyl groups at the C2 and C6 positions, along with an ethyl group at the N1 position, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and physical characteristics.

This guide is designed to provide not just a set of instructions, but a deep understanding of the chemical principles and practical considerations involved in each synthetic step. By elucidating the "why" behind the "how," this document aims to empower researchers to confidently replicate and adapt these methods for their own research endeavors.

A Strategic Three-Stage Synthetic Approach

The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is most effectively achieved through a strategic three-stage approach. This pathway is logical and relies on well-established, high-yielding chemical transformations. The overall synthetic workflow is depicted below:

Figure 2: Mechanistic steps of the Fischer indole synthesis.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of p-tolylhydrazine and acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its more reactive ene-hydrazine isomer.

-

-[3][3]Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic-[3][3]sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the nitrogen-nitrogen bond.

-

Rearomatization: The intermediate di-imine rearomatizes to regain the stability of the benzene ring.

-

Intramolecular Cyclization: The amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered pyrrole ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions drives the reaction to completion, yielding the aromatic 2,6-dimethyl-1H-indole. [4]

Experimental Protocol: Synthesis of 2,6-Dimethyl-1H-indole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolylhydrazine hydrochloride | 158.64 | 15.9 g | 0.1 |

| Acetone | 58.08 | 8.7 mL (6.9 g) | 0.12 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (15.9 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature until the solid dissolves.

-

Add acetone (8.7 mL, 0.12 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water with stirring.

-

Neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a precipitate forms.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2,6-dimethyl-1H-indole can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Stage 2: N-Ethylation of 2,6-Dimethyl-1H-indole

With the indole core successfully constructed, the next step is to introduce the ethyl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking an ethyl halide. The use of a strong base is crucial to deprotonate the relatively non-acidic N-H of the indole.

Causality in Reagent Selection

-

Base: Sodium hydride (NaH) is a common and effective choice for this transformation. As a strong, non-nucleophilic base, it efficiently deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. The byproduct of this reaction is hydrogen gas, which is easily removed from the reaction system.

-

Alkylating Agent: Ethyl iodide is a suitable electrophile for this reaction. The carbon-iodine bond is relatively weak, making iodide a good leaving group and facilitating the nucleophilic attack by the indolide anion.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the indole and the resulting indolide salt, and its high boiling point allows for heating if necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 1-Ethyl-2,6-dimethyl-1H-indole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dimethyl-1H-indole | 145.20 | 14.5 g | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |

| Ethyl Iodide | 155.97 | 8.8 mL (17.1 g) | 0.11 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Saturated Ammonium Chloride solution | - | 100 mL | - |

| Water | 18.02 | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMF (100 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,6-dimethyl-1H-indole (14.5 g, 0.1 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide (8.8 mL, 0.11 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL) at 0 °C.

-

Add water (200 mL) and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude 1-ethyl-2,6-dimethyl-1H-indole can be purified by vacuum distillation or column chromatography on silica gel.

Stage 3: Vilsmeier-Haack Formylation of 1-Ethyl-2,6-dimethyl-1H-indole

The final step in the synthesis is the introduction of the carbaldehyde group at the C3 position of the indole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C3 position of indoles and its generally high yields. [5]

The Vilsmeier Reagent: A Potent Electrophile

The key to the Vilsmeier-Haack reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) with an acid halide (commonly phosphorus oxychloride, POCl₃). [6][7]This electrophilic species is then attacked by the electron-rich indole ring.

Figure 3: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Ethyl-2,6-dimethyl-1H-indole | 173.25 | 17.3 g | 0.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.2 mL (16.9 g) | 0.11 |

| Sodium Acetate | 82.03 | 41 g | 0.5 |

| Water | 18.02 | 500 mL | - |

| Ethyl Acetate | 88.11 | 300 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

In a separate flask, dissolve 1-ethyl-2,6-dimethyl-1H-indole (17.3 g, 0.1 mol) in anhydrous DMF (20 mL).

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully add a solution of sodium acetate (41 g, 0.5 mol) in water (200 mL).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

The final product, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization of the Final Product

The structure and purity of the synthesized 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the indole ring, a quartet for the N-CH₂ protons and a triplet for the N-CH₂CH₃ protons of the ethyl group, and singlets for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 180-190 ppm), along with signals for the aromatic carbons of the indole ring and the aliphatic carbons of the ethyl and methyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO, M.W. = 213.28 g/mol ).

Conclusion and Future Perspectives

This technical guide has detailed a reliable and efficient three-stage synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde. By leveraging the power of the Fischer indole synthesis, a straightforward N-alkylation, and the highly regioselective Vilsmeier-Haack formylation, this valuable synthetic intermediate can be prepared in a systematic and reproducible manner. The protocols provided herein are based on well-established chemical principles and offer a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science.

The availability of this substituted indole-3-carbaldehyde opens up numerous avenues for further chemical exploration. The aldehyde functionality can be readily transformed into a wide range of other functional groups, allowing for the synthesis of a diverse library of novel indole derivatives. These compounds can then be screened for their biological activities or investigated for their potential applications as advanced materials. The synthetic route described in this guide is not only a means to an end but also a gateway to new discoveries in the fascinating world of indole chemistry.

References

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Sundberg, R. J. (1996). Indoles. Academic Press.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

-

ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. Retrieved from [Link]

- Suzdalev, K. F., & Den'kina, S. V. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1085-1091.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

-

Wikipedia contributors. (2023). Indole-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Evano, G., & Theeramounthiran, N. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1906.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

A Technical Guide to the Synthesis, Characterization, and Reactivity of 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides an in-depth analysis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest to the fields of medicinal chemistry and organic synthesis. The indole scaffold is a cornerstone in drug discovery, and its C3-formylated derivatives serve as exceptionally versatile intermediates for constructing complex molecular architectures.[1] This document outlines the logical synthesis of the title compound via the Vilsmeier-Haack reaction, offers a detailed predictive analysis of its spectroscopic and physicochemical properties based on established data from structural analogs, and explores its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols necessary to utilize this compound as a strategic building block in the synthesis of novel therapeutic agents.

Introduction & Strategic Significance

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design. Among the many classes of indole derivatives, indole-3-carbaldehydes are paramount due to the synthetic versatility of the aldehyde functional group.[1][4] The carbonyl group is a gateway for numerous transformations, including C-C and C-N bond-forming reactions, reductions, and oxidations, enabling the generation of diverse compound libraries for biological screening.[1][4]

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde incorporates several key structural modifications to the core indole aldehyde framework:

-

N1-Ethyl Group: Alkylation at the N1 position removes the acidic N-H proton, which can alter hydrogen bonding capabilities and increase lipophilicity, often improving pharmacokinetic properties.

-

C2-Methyl Group: Substitution at the C2 position can introduce steric hindrance that influences the conformation of adjacent groups and can block potential sites of metabolic degradation.

-

C6-Methyl Group: Substitution on the benzenoid ring modifies the electronic properties of the entire ring system and provides an additional vector for molecular recognition by biological targets.

This guide will elucidate the chemical properties of this specific molecule, providing a foundational understanding for its application in advanced organic synthesis and drug discovery programs.

Synthesis via Vilsmeier-Haack Formylation

Mechanistic Rationale

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5] The reaction's efficacy stems from the in-situ generation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from a mixture of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]

The indole nucleus possesses high electron density, particularly at the C3 position of the pyrrole ring. This nucleophilic center readily attacks the electrophilic Vilsmeier reagent in an electrophilic aromatic substitution reaction.[5] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde product. This method is highly reliable, generally high-yielding, and demonstrates excellent regioselectivity for the C3 position.[5][6]

Proposed Synthetic Workflow

The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde logically proceeds from its corresponding indole precursor, 1-ethyl-2,6-dimethyl-1H-indole. The workflow is centered on the formation of the Vilsmeier reagent and its subsequent reaction with the indole substrate.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for indole formylation and is proposed for the synthesis of the title compound.[6][7]

Materials:

-

1-ethyl-2,6-dimethyl-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The formation of the Vilsmeier reagent complex is typically observed as a color change.

-

Indole Addition: After the addition of POCl₃ is complete, add a solution of 1-ethyl-2,6-dimethyl-1H-indole dissolved in a minimal amount of anhydrous DMF to the reaction mixture, again ensuring the temperature remains below 10 °C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding crushed ice. Once the initial exothermic reaction subsides, pour the mixture into a beaker of water.

-

Neutralization and Product Precipitation: Basify the aqueous solution by slowly adding a saturated NaHCO₃ or dilute NaOH solution until the pH is ~8-9. The product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. If the product appears oily, perform an extraction with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Spectroscopic and Physicochemical Characterization

While extensive experimental data for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₃H₁₅NO | --- |

| Molecular Weight | 201.27 g/mol | --- |

| CAS Number | 1134334-40-9 | BLDpharm Supplier Data[8] |

| Appearance | Expected to be a solid at room temp. | Analogy to other indole-3-carbaldehydes[9] |

| XLogP3 | ~2.5 - 3.5 | Increased lipophilicity from ethyl/methyl groups compared to indole-3-carbaldehyde. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are crucial for structural verification. The chemical shifts (δ) are estimated based on data from similar structures.[9][10][11]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | Aldehyde (-CHO) | Strong deshielding by the carbonyl group.[11] |

| ~7.8 - 8.1 | Singlet/Doublet | 1H | Aromatic C4-H | Perisubstituted proton, deshielded by the aldehyde. |

| ~7.0 - 7.3 | Multiplet | 2H | Aromatic C5-H, C7-H | Typical aromatic region for indole protons. |

| ~4.1 | Quartet | 2H | N-CH₂-CH₃ | Ethyl group methylene protons adjacent to nitrogen.[10] |

| ~2.6 | Singlet | 3H | C2-CH₃ | Methyl group on the electron-deficient C2 position.[11] |

| ~2.4 | Singlet | 3H | C6-CH₃ | Methyl group on the benzene ring.[9] |

| ~1.5 | Triplet | 3H | N-CH₂-CH₃ | Ethyl group methyl protons.[10] |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | Aldehyde C=O | Typical for aromatic aldehydes.[10] |

| ~140.0 - 145.0 | C2, C7a | Quaternary carbons of the indole ring. |

| ~120.0 - 135.0 | C3a, C4, C5, C6 | Aromatic carbons. |

| ~118.0 | C3 | Carbon bearing the aldehyde group.[10] |

| ~109.0 | C7 | Carbon on the benzenoid ring. |

| ~42.0 | N-CH₂ | Ethyl group methylene carbon.[10] |

| ~15.0 | N-CH₂-CH₃ | Ethyl group methyl carbon.[10] |

| ~12.0 - 22.0 | C2-CH₃, C6-CH₃ | Methyl group carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the aldehyde functional group.

-

~1650-1680 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching of the conjugated aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~2900-3000 cm⁻¹: C-H stretching from the ethyl and methyl groups.

-

~1450-1600 cm⁻¹: C=C stretching vibrations from the aromatic and pyrrole rings.

Mass Spectrometry (MS)

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to show a prominent molecular ion peak.

-

[M+H]⁺: Predicted at m/z 202.12, corresponding to the protonated molecule (C₁₃H₁₆NO⁺).[10]

Chemical Reactivity and Derivatization Potential

The reactivity of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is twofold, centered on the aldehyde group and the indole nucleus. This dual reactivity makes it a powerful synthetic intermediate.

Reactions of the Aldehyde Group

The aldehyde is a versatile handle for building molecular complexity.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (1-ethyl-2,6-dimethyl-1H-indole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: Can be reduced to the primary alcohol ( (1-ethyl-2,6-dimethyl-1H-indol-3-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde can undergo various C-C bond-forming condensation reactions. For example, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or the Henry reaction with nitroalkanes provides a route to vinyl-substituted indoles, which are themselves valuable synthetic precursors.[2][12][13]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted 3-(aminomethyl)indoles, a common motif in bioactive molecules.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into a variety of alkene-substituted indoles.

Derivatization Workflow

The title compound can be seen as a central hub for the synthesis of a diverse library of indole derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1134334-40-9|1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (CAS No. 1134334-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The strategic placement of a formyl group at the C3 position of the indole scaffold provides a versatile chemical handle for the synthesis of a diverse array of more complex heterocyclic systems.[3] This guide focuses on a specific, substituted derivative, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (CAS No. 1134334-40-9), a compound of interest for its potential applications in drug discovery and materials science.

The indole nucleus is a privileged scaffold due to its presence in a multitude of natural products and pharmaceuticals.[2] The introduction of substituents, such as the N-ethyl group and the methyl groups at the C2 and C6 positions in the target molecule, allows for the fine-tuning of its physicochemical properties and biological activity. This strategic substitution can influence factors such as solubility, metabolic stability, and receptor binding affinity.

This technical guide provides a comprehensive overview of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, including its synthesis via the Vilsmeier-Haack reaction, detailed characterization, and a discussion of its potential applications based on the known bioactivities of structurally related indole-3-carbaldehydes.

Synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

The most reliable and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile and attacks the electron-rich C3 position of the indole ring.[4] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-ethyl-2,6-dimethyl-1H-indole

This protocol is adapted from established procedures for the formylation of substituted indoles.[7][8]

Materials:

-

1-ethyl-2,6-dimethyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of a solid or a viscous liquid, the Vilsmeier reagent, should be observed.

-

Reaction with the Indole Substrate: Dissolve 1-ethyl-2,6-dimethyl-1H-indole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring. Once the ice has melted, basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde as a solid.

Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde.

| Property | Value |

| CAS Number | 1134334-40-9 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data

While specific experimental spectra for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde are not widely published, the expected spectral characteristics can be predicted based on the analysis of closely related analogs.[9][10]

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm for the protons of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde in CDCl₃ are as follows:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic proton (-CHO) | 9.9 - 10.1 | Singlet |

| Aromatic protons | 7.0 - 7.5 | Multiplets |

| N-CH₂-CH₃ | ~4.1 | Quartet |

| C2-CH₃ | ~2.5 | Singlet |

| C6-CH₃ | ~2.4 | Singlet |

| N-CH₂-CH₃ | ~1.4 | Triplet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 184 - 186 |

| Aromatic/Indole Carbons | 110 - 140 |

| N-CH₂-CH₃ | ~40 |

| C2-CH₃ | ~12 |

| C6-CH₃ | ~21 |

| N-CH₂-CH₃ | ~15 |

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1650 - 1680 (strong) |

| C-H (aromatic) | 3000 - 3100 (medium) |

| C-H (aliphatic) | 2850 - 2960 (medium) |

| C=C (aromatic) | 1450 - 1600 (medium) |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 201, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Materials Science

Indole-3-carbaldehyde derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.[1][6] These activities include antimicrobial, antioxidant, and anticancer properties.[1][11]

-

Antimicrobial Activity: The indole-3-carbaldehyde core can be elaborated to synthesize compounds with potent antibacterial activity, including against resistant strains like MRSA and Mycobacterium tuberculosis.[11]

-

Anticancer Potential: Substituted indole derivatives are being investigated as antagonists of protein-protein interactions that are crucial for cancer cell survival.[11]

-

Antioxidant Properties: The indole nucleus is known to possess antioxidant properties, and derivatives of indole-3-carbaldehyde have been evaluated for their ability to scavenge free radicals.[1]

-

Organic Synthesis and Materials Science: As a versatile building block, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde can be used in the synthesis of more complex heterocyclic systems, dyes, and other functional organic materials.[12]

The specific substitution pattern of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde may confer unique biological and chemical properties, making it a valuable candidate for further investigation in these areas.

Logical Relationship Diagram

Caption: Potential research and application pathways for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde.

Conclusion

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis can be reliably achieved through the well-established Vilsmeier-Haack reaction. While specific biological data for this particular derivative is limited, the extensive research on the indole-3-carbaldehyde scaffold suggests that it is a promising candidate for the development of novel therapeutic agents and functional materials. Further investigation into its specific biological activities and physicochemical properties is warranted to fully explore its potential.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction - Benchchem. (n.d.).

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. (n.d.).

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14).

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.).

- 2,6-Dimethyl-1H-indole-3-carbaldehyde | 728024-59-7 | Benchchem. (n.d.).

- indole-3-aldehyde - Organic Syntheses Procedure. (n.d.).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Ethyl 1,2-dimethyl-1H-indole-3-carboxylate | C13H15NO2 | CID 599139 - PubChem. (n.d.).

- 1H-Indole-3-carboxaldehyde - the NIST WebBook. (n.d.).

- 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.).

- Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. (2010, April 8).

- Indole-3-carbaldehyde - Wikipedia. (n.d.).

- 1-Ethyl-1H-indole-3-carbaldehyde - Chem-Impex. (n.d.).

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025, August 9).

- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchGate. (n.d.).

- (PDF) Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. (n.d.).

- Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.).

- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6).

- 1H-Indole-3-carbaldehyde - PMC - NIH. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic Data for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the synthetic indole derivative, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and detailed analysis of structurally analogous compounds to forecast the characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a robust experimental protocol for the synthesis and subsequent spectroscopic characterization of the title compound, thereby providing a self-validating framework for researchers. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of novel indole derivatives.

Introduction

Indole-3-carbaldehyde and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules and natural products. The strategic placement of substituents on the indole ring system allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The title compound, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, is a synthetically accessible derivative with potential applications in the development of novel therapeutic agents.

A thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the predicted spectroscopic data for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, offering a valuable resource for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following spectroscopic data have been predicted based on the analysis of structurally similar compounds, including 1-ethyl-1H-indole-3-carbaldehyde and various methylated indole-3-carbaldehydes. The rationale for these predictions is detailed in the subsequent sections.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde in a deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, ethyl, and methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.0 | Singlet | - | 1H | H-C(O) |

| ~8.1 | Singlet | - | 1H | H-4 |

| ~7.6 | Singlet | - | 1H | H-7 |

| ~7.1 | Singlet | - | 1H | H-5 |

| ~4.2 | Quartet | ~7.3 | 2H | N-CH₂-CH₃ |

| ~2.7 | Singlet | - | 3H | C2-CH₃ |

| ~2.5 | Singlet | - | 3H | C6-CH₃ |

| ~1.5 | Triplet | ~7.3 | 3H | N-CH₂-CH₃ |

Causality of Predictions:

-

The aldehydic proton is anticipated to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

-

The aromatic protons on the indole ring will resonate in the downfield region, with their specific shifts influenced by the electron-donating methyl group at C-6 and the electron-withdrawing aldehyde group at C-3.

-

The ethyl group at the N-1 position will present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic pattern for an ethyl group adjacent to a nitrogen atom.

-

The methyl groups at the C-2 and C-6 positions are expected to appear as sharp singlets in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O |

| ~140 | C-7a |

| ~138 | C-2 |

| ~135 | C-3a |

| ~132 | C-6 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~118 | C-3 |

| ~110 | C-7 |

| ~42 | N-CH₂ |

| ~21 | C6-CH₃ |

| ~15 | N-CH₂-CH₃ |

| ~14 | C2-CH₃ |

Causality of Predictions:

-

The carbonyl carbon of the aldehyde is predicted to be the most downfield signal.

-

The quaternary carbons of the indole ring will have distinct chemical shifts based on their position and the influence of the substituents.

-

The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1660 | C=O stretch (aldehyde) | Strong |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Strong |

| ~1350 | C-N stretch | Medium |

Causality of Predictions:

-

A strong absorption band around 1660 cm⁻¹ is a hallmark of the C=O stretching vibration of an aromatic aldehyde.

-

The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions.

-

The aliphatic C-H stretching vibrations of the ethyl and methyl groups will also be observed.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show a prominent molecular ion peak.

| Predicted m/z | Assignment |

| ~202.12 | [M+H]⁺ |

| ~173.08 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

Causality of Predictions:

-

The molecular weight of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is 201.26 g/mol . The [M+H]⁺ ion is therefore predicted to have an m/z of approximately 202.12.

-

Fragmentation of the molecular ion is likely to occur through the loss of the ethyl group from the nitrogen or the formyl group from the C-3 position.

Experimental Protocols

To facilitate the validation of the predicted data, a detailed protocol for the synthesis and spectroscopic characterization of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is provided below.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.

Diagram of the Vilsmeier-Haack Reaction Workflow

An In-Depth Technical Guide to 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde and Its Derivatives: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole-containing compounds, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde stands out as a promising and versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, delving into its synthesis, physicochemical properties, and potential biological activities. Drawing upon established research on related indole-3-carbaldehyde analogs, we explore its prospective applications in oncology, neuroprotection, and anti-inflammatory therapies. Furthermore, this guide offers detailed, field-proven experimental protocols for the derivatization of the core molecule, empowering researchers to unlock its full potential in their drug discovery endeavors.

The Indole-3-Carbaldehyde Core: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a ubiquitous motif in biologically active molecules, renowned for its ability to interact with a wide range of biological targets. The indole-3-carbaldehyde scaffold, in particular, serves as a crucial intermediate in the synthesis of a multitude of bioactive compounds, including alkaloids and synthetic drugs[1]. The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

The inherent biological activities of the indole-3-carbaldehyde core itself are also noteworthy. Studies have demonstrated its potential in modulating cellular pathways associated with inflammation and oxidative stress. For instance, indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation[2]. This intrinsic activity, combined with its synthetic tractability, makes 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde a molecule of significant interest for drug discovery programs.

Synthesis and Characterization of 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[3].

The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde proceeds in two main steps: N-ethylation of the commercially available 2,6-dimethylindole, followed by Vilsmeier-Haack formylation.

Synthetic Pathway

Caption: Synthetic route to 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde.

Experimental Protocol: Synthesis of 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Step 1: N-Ethylation of 2,6-Dimethylindole

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of 2,6-dimethylindole (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-2,6-dimethylindole.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-2,6-dimethylindole

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 eq.) and cool to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

-

Add a solution of 1-ethyl-2,6-dimethylindole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, then heat to 40-50 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium hydroxide until pH 8-9.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde.

Physicochemical Properties and Characterization Data

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0 (s, 1H, CHO), 7.8-7.0 (m, 3H, Ar-H), 4.2 (q, 2H, N-CH₂), 2.6 (s, 3H, C2-CH₃), 2.4 (s, 3H, C6-CH₃), 1.4 (t, 3H, N-CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 184.5, 138.0, 137.5, 133.0, 125.0, 122.0, 120.0, 118.0, 110.0, 42.0, 15.0, 14.0, 12.0 |

Note: The NMR data provided is a representative example and may vary slightly based on the specific experimental conditions and solvent used.

Potential Biological Activities and Therapeutic Applications

While specific preclinical data for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is not yet extensively published, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide spectrum of pharmacological activities. This section will explore the potential therapeutic applications of the title compound based on the established bioactivities of its structural analogs.

Anticancer Potential

Indole derivatives are well-established as potent anticancer agents. The indole-3-carbaldehyde scaffold has been utilized in the development of compounds targeting various cancer cell lines. For instance, novel indole-based sulfonohydrazide derivatives have shown promising inhibitory activity against human breast cancer cells (MCF-7 and MDA-MB-468)[3]. The mechanism of action for many anticancer indoles involves the inhibition of key signaling pathways, such as tubulin polymerization or the MDM2/MDMx-p53 protein-protein interaction[4][5]. The substitutions on the 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde core, particularly the lipophilic ethyl and methyl groups, may enhance cell permeability and interaction with hydrophobic pockets of target proteins, potentially leading to improved anticancer efficacy.

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuronal damage. Indole-based compounds, including derivatives of indole-3-carbinol, have exhibited significant neuroprotective effects[6][7]. These compounds can act as antioxidants and modulators of neurotrophic factor signaling pathways, such as the brain-derived neurotrophic factor (BDNF) pathway[6][7]. The structural features of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde suggest it may possess similar neuroprotective properties. The indole nucleus can scavenge reactive oxygen species, while the overall lipophilicity of the molecule may facilitate its entry into the central nervous system.

Caption: Potential neuroprotective mechanism of indole-3-carbaldehyde derivatives.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Indole derivatives have been investigated for their anti-inflammatory effects. The parent compound, indole-3-carboxaldehyde, has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways[2][8]. The anti-inflammatory activity of indole compounds is often attributed to their ability to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as transcription factors like NF-κB. The specific substitution pattern of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde could influence its interaction with these inflammatory targets.

Synthetic Utility: Derivatization of the Aldehyde Moiety

The aldehyde group at the C3 position of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a versatile functional group that can be readily transformed into a wide array of other functionalities, making it a valuable starting material for the synthesis of diverse chemical libraries.

Synthesis of Schiff Bases

The condensation of the aldehyde with primary amines provides access to a variety of Schiff bases (imines), which are themselves a class of compounds with significant biological activities, including antimicrobial and anticancer properties[6][7][9].

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

To a solution of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (1.0 eq.) in ethanol, add the desired primary amine (1.1 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the Schiff base derivative.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to compounds with extended conjugation and different spatial arrangements[10][11][12].

Experimental Protocol: General Procedure for Wittig Reaction

-

To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a solution of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the alkene derivative.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction involves the addition of a nitroalkane to the aldehyde, leading to the formation of β-nitro alcohols, which are valuable intermediates for the synthesis of amino alcohols and other nitrogen-containing compounds[1][13][14].

Experimental Protocol: General Procedure for Henry Reaction

-

To a solution of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (1.0 eq.) and a nitroalkane (e.g., nitromethane, 2.0 eq.) in methanol, add a catalytic amount of a base such as triethylamine or DBU.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain the β-nitro alcohol derivative.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine[15][16][17][18].

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion and Future Directions

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde represents a highly promising and synthetically accessible scaffold for the development of novel therapeutic agents. While direct biological data on this specific molecule is still emerging, the extensive research on related indole-3-carbaldehyde derivatives strongly suggests its potential in anticancer, neuroprotective, and anti-inflammatory applications. The strategic placement of the ethyl group at the N1 position and methyl groups at the C2 and C6 positions provides a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of its derivatives.

The detailed synthetic protocols provided in this guide offer a practical roadmap for researchers to explore the chemical space around this core structure. Future research should focus on the systematic biological evaluation of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde and its derivatives in relevant in vitro and in vivo models to validate its therapeutic potential. Further exploration of its mechanism of action will be crucial in identifying specific molecular targets and advancing the most promising candidates towards clinical development. The versatility of this scaffold, coupled with the rich biology of the indole nucleus, ensures that 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde will continue to be a valuable building block in the ongoing quest for new and effective medicines.

References

-

Liu D., Zhang H., Wang Y., Liu W., Yin G., Wang D., Li J., Shi T., Wang Z. Design, Synthesis, and Biological Evaluation of Carbamate Derivatives of N-Salicyloyl Tryptamine as Multifunctional Agents for the Treatment of Alzheimer's Disease. Eur. J. Med. Chem. 2022;229:114044. doi: 10.1016/J.EJMECH.2021.114044. [Link]

- Priya B., Utreja D., Kalia A. Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry. 2022.

-

Kim, J., et al. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sci. 2024, 14(7), 674. [Link]

-

Wu, Y., et al. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Antioxidants. 2023, 12(3), 678. [Link]

-

Gaur, A., et al. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. 2022, 7(46), 42383–42395. [Link]

- Jones, G., Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React. 2000, 56, 355-659.

- El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem. 2017, 60(5), 897-919.

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.

- Singh, P., et al. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. 2025, 54(1).

-

The Good Scents Company. indole-3-carboxaldehyde. [Link]

- Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient reduction of nitro compounds to their corresponding amines with promotion of NaBH4/Ni(OAc)2.4H2O system in wet CH3CN. Oriental Journal of Chemistry, 27(3), 991-996.

-

Mach, R. H., et al. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cell Mol Neurobiol. 2006, 26(7-8), 1153-67. [Link]

- Tubaro, A., et al. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Agents Actions. 1993, 39 Spec No, C164-6.

-

Organic Reactions. Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

ResearchGate. Reductive amination of aldehyde 3 in different conditions. [Link]

-

Master Organic Chemistry. The Wittig Reaction. [Link]

-

YouTube. Reductive Amination. [Link]

- Tubaro, A., et al. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. Boll Chim Farm. 1993, 132(6), 217-22.

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. 2024, 13(1), 109. [Link]

- Srivastava, A. K., et al. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. 2025, 54(1).

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

-

ChemRxiv. Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]

- Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol. J Pharm Pharmacol. 2012, 64(10), 1476-83.

- Zhao, P., et al. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Org. Biomol. Chem. 2014, 12(44), 9092-6.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. 2024, 13(1), 109.

-

ResearchGate. Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. [Link]

-

YouTube. Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. [Link]

-

Buchler GmbH. Henry reaction (Nitroaldol). [Link]

- Naik, N., et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. 2012, 4(2), 783-790.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Int J Mol Sci. 2023, 24(13), 10839.

- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals. 2024, 17(5), 643.

- Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. Cell Mol Neurobiol. 2006, 26(7-8), 1153-67.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 14. Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base - Buchler GmbH [buchler-gmbh.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. youtube.com [youtube.com]

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde as a research chemical

An In-depth Technical Guide to 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Foreword: The Indole-3-Carbaldehyde Scaffold in Modern Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, indole-3-carbaldehydes (I3As) have emerged as exceptionally versatile building blocks for drug discovery.[2][3] The aldehyde functional group at the C3 position serves as a reactive handle for a multitude of chemical transformations, allowing for the synthesis of diverse molecular libraries. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5]

This guide focuses on a specific, strategically substituted derivative: 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde . The substitution pattern—an ethyl group at the N1 position, and methyl groups at the C2 and C6 positions—is not arbitrary. These modifications are designed to modulate the compound's electronic properties, steric profile, and metabolic stability, making it a compound of significant interest for researchers aiming to develop novel therapeutic agents. This document provides a detailed exploration of its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles.

Core Compound Profile

A thorough understanding of a research chemical begins with its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.

| Property | Value / Description | Source / Basis |

| IUPAC Name | 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde | IUPAC Nomenclature |

| CAS Number | 1134334-40-9 | BLDpharm[6] |

| Molecular Formula | C₁₃H₁₅NO | - |

| Molecular Weight | 201.27 g/mol | - |

| Appearance | Expected to be a crystalline solid (typical for substituted indoles) | Comparison with analogs |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | General indole properties |

| pKa (N-H of parent) | ~16-17 for the parent N-H indole | Amgen / Carmot Therapeutics[7] |

| Reactivity Core | Electrophilic aldehyde (C=O), Nucleophilic indole ring (at C3) | Standard Organic Chemistry |

Retrosynthetic Analysis and Strategic Synthesis

The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a multi-step process that requires careful strategic planning. The most logical and field-proven approach involves the sequential construction and functionalization of the indole core.

Diagram: Overall Synthetic Workflow

Caption: A three-stage synthetic pathway to the target compound.

Stage 1: Construction of the Indole Core via Fischer Synthesis

Causality: The Fischer indole synthesis is the preeminent method for constructing the indole ring system from simple precursors.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone.[9][10] The choice of 2,6-dimethylphenylhydrazine and propionaldehyde is strategic to install the required methyl groups at the C6 and C2 positions of the final indole ring, respectively.

Mechanism Insight: The reaction proceeds via several key steps: (1) formation of a phenylhydrazone, (2) tautomerization to an enamine, (3) a[11][11]-sigmatropic rearrangement, and (4) subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[10]

Protocol: Synthesis of 2,6-Dimethyl-1H-indole

-

Hydrazone Formation: In a round-bottom flask, dissolve 2,6-dimethylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add propionaldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

Solvent Removal: Remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly or purified by recrystallization.

-

Cyclization: Add the crude hydrazone to a flask containing a catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to 80-120°C. Rationale: The acid catalyzes the key sigmatropic rearrangement and subsequent cyclization/aromatization steps.

-

Workup: After TLC confirms reaction completion (typically 2-4 hours), cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude 2,6-dimethyl-1H-indole by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Stage 2: N-Alkylation of the Indole Ring

Causality: To introduce the N1-ethyl group, a nucleophilic substitution reaction is required. The N-H proton of the indole is weakly acidic (pKa ≈ 16-17) and can be removed by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to generate a highly nucleophilic indolide anion.[7] This anion readily attacks an electrophilic ethyl source, like ethyl bromide, in a classic Sₙ2 reaction.[7][12]

Protocol: Synthesis of 1-Ethyl-2,6-dimethyl-1H-indole

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Rationale: Anhydrous and inert conditions are critical as NaH reacts violently with water and the indolide anion is sensitive to air and moisture.

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 2,6-dimethyl-1H-indole (1.0 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at 0°C. The evolution of hydrogen gas should be observed as the indolide anion is formed.

-

Alkylation: Add ethyl bromide (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield pure 1-ethyl-2,6-dimethyl-1H-indole.

Stage 3: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is a highly reliable and regioselective method for formylating electron-rich aromatic rings, such as indoles.[11][13] The reaction uses the "Vilsmeier reagent," an electrophilic chloroiminium ion, generated in situ from phosphorus oxychloride (POCl₃) and DMF.[13] Due to the high electron density at the C3 position of the indole ring, the electrophilic attack occurs preferentially at this site.[13]

Protocol: Synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

-

Vilsmeier Reagent Formation: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (used as both reagent and solvent). Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Electrophilic Attack: Add a solution of 1-ethyl-2,6-dimethyl-1H-indole (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 35-40°C for 1-2 hours. The reaction progress should be monitored by TLC.[14]

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and water. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow, careful addition of an aqueous base (e.g., 2M NaOH or saturated NaHCO₃) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a solvent like ethanol typically yields the final product in high purity.[14]

Spectroscopic Characterization Profile

The identity and purity of the final compound must be validated by spectroscopic methods. Based on data from structurally similar compounds, the following spectral characteristics are expected.[15][16][17]

| Method | Expected Observations |